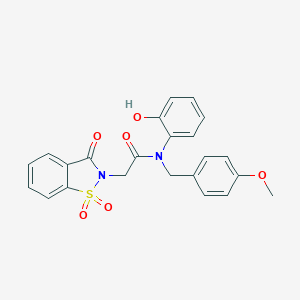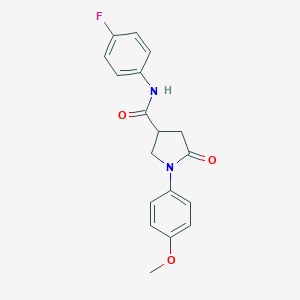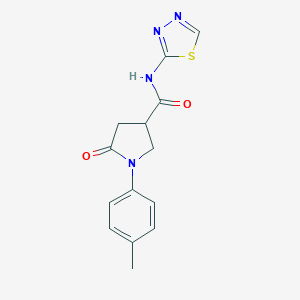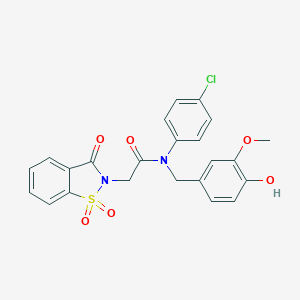
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, also known as DBIBTA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DBIBTA is a heterocyclic compound that contains both a benzisothiazolone ring and a thiadiazole ring. In
作用機序
The exact mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the development of inflammatory diseases such as arthritis and asthma. This compound has also been found to inhibit the growth of certain tumor cells and to exhibit anti-microbial activity against a range of bacterial and fungal pathogens.
実験室実験の利点と制限
One of the main advantages of using 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potential as a therapeutic agent for the treatment of inflammatory diseases and certain types of cancer. This compound has been shown to exhibit potent anti-inflammatory and anti-tumor properties, making it a promising candidate for further development as a drug. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. One area of interest is the development of more efficient synthesis methods for this compound and related compounds. Another area of research is the exploration of the potential therapeutic applications of this compound in the treatment of inflammatory diseases and certain types of cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its potential side effects and toxicity in vivo.
合成法
The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a multi-step process that involves the reaction of several different chemical reagents. The first step involves the reaction of 2-aminobenzisothiazolone with ethyl chloroacetate to form N-(2-benzisothiazolyl)acetamide. This intermediate compound is then reacted with thiosemicarbazide to form N-(2-benzisothiazolyl)-N'-[5-ethyl-1,3,4-thiadiazol-2-yl]thiourea. Finally, the addition of hydrogen peroxide and acetic anhydride to this compound leads to the formation of this compound.
科学的研究の応用
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
特性
分子式 |
C13H12N4O4S2 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H12N4O4S2/c1-2-11-15-16-13(22-11)14-10(18)7-17-12(19)8-5-3-4-6-9(8)23(17,20)21/h3-6H,2,7H2,1H3,(H,14,16,18) |
InChIキー |
PTOCRBNMWIXUJH-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
正規SMILES |
CCC1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(morpholin-4-yl)ethanone](/img/structure/B278655.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278661.png)





![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278674.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B278676.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B278677.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B278680.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B278681.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278682.png)
